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molecular formula C15H14O B2815385 2-Benzyl-3-phenyloxirane CAS No. 170277-50-6

2-Benzyl-3-phenyloxirane

Cat. No. B2815385
M. Wt: 210.276
InChI Key: ZMEQMWLSJBXCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05703246

Procedure details

Using the method of Example 36 with phenylacetaldehyde but using (1 mmol) of dimethyl sulfide gave the title compound in 80% yield as a clear oil. δH (CDCl3, 250 MHz): 7.3-7.1 (10H,m), 3.55 (1H,d,J=2.0 Hz), 3.05 (1H, dt,J=6.0 Hz,J=2.0 Hz), 2.80 (2H,d,J=6.0 Hz)ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CSC>>[C:1]1([CH2:7][CH:8]2[O:9][CH:7]2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Step Two
Name
Quantity
1 mmol
Type
reactant
Smiles
CSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC1C(O1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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